N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide
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Overview
Description
The compound “N-(1-(furan-3-yl)propan-2-yl)-2-phenylthiazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a furan ring, a thiazole ring, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and thiazole rings would introduce rigidity into the molecule, while the amide group could participate in hydrogen bonding.Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution. The thiazole ring is also aromatic and can participate in a variety of reactions. The amide group can undergo hydrolysis, among other reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide group could increase its solubility in polar solvents.Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Researchers have developed methods for synthesizing compounds structurally related to N-(1-(furan-3-yl)propan-2-yl)-2-phenylthiazole-4-carboxamide. These methods often involve the coupling of specific amine compounds with furan-carbonyl chloride, followed by treatments to obtain the desired thioamide or carboxamide derivatives. This synthesis process is critical for further applications in various fields (Aleksandrov et al., 2017).
Electrophilic Substitution Reactions : These compounds have been subjected to various electrophilic substitution reactions like nitration, bromination, formylation, and acylation. Understanding these reactions is essential for modifying the compound for specific applications (El’chaninov & Aleksandrov, 2017).
Pharmacological Applications
Antidepressant and Antianxiety Activities : Some derivatives of this compound have been evaluated for their antidepressant and antianxiety activities. Studies indicate that certain derivatives could reduce immobility times in animal models, suggesting potential applications in treating depression and anxiety (Kumar et al., 2017).
Antiallergic Properties : Derivatives of this compound have exhibited potent antiallergic activity. This is especially significant in the development of new antiallergic agents, as these compounds have been found to inhibit actions of serotonin, histamine, and bradykinin (Georgiev et al., 1987).
Antimicrobial and Antioxidant Properties
Antibacterial and Antiurease Activities : Certain derivatives have been evaluated for their antibacterial, antiurease, and antioxidant activities. These properties are crucial for the development of new antibiotics and treatments for bacterial infections (Sokmen et al., 2014).
Tyrosinase Inhibition : Some derivatives have been synthesized and tested as potent inhibitors of the tyrosinase enzyme. This application is particularly relevant in treating certain skin conditions and understanding pigmentation processes (Dige et al., 2019).
Diagnostic and Imaging Applications
- PET Imaging : A derivative of this compound has been developed as a PET radiotracer specific for CSF1R, a microglia-specific marker. This is valuable in studying neuroinflammation and the development of new therapeutics for such conditions (Horti et al., 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12(9-13-7-8-21-10-13)18-16(20)15-11-22-17(19-15)14-5-3-2-4-6-14/h2-8,10-12H,9H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAKICFWTJHKCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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